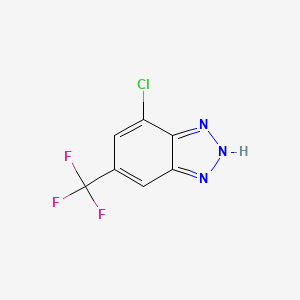

4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole

説明

4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole is a halogenated benzotriazole derivative characterized by a fused benzene ring and a triazole moiety (three nitrogen atoms in a five-membered ring). The compound features a chlorine substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for research applications in organic synthesis, materials science, and coordination chemistry .

Key attributes:

- Molecular formula: C₇H₃ClF₃N₃ (inferred from structure).

- Safety: Not approved for human use; handling requires precautions typical of halogenated and fluorinated compounds .

特性

IUPAC Name |

4-chloro-6-(trifluoromethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYNBPMJGFRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and trifluoromethyl-substituted reagents.

Diazotization: The 4-chloroaniline undergoes diazotization to form the corresponding diazonium salt.

Cyclization: The diazonium salt is then subjected to cyclization in the presence of a suitable catalyst to form the benzotriazole ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained efficiently.

化学反応の分析

4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole. Research indicates that this compound exhibits substantial antibacterial action against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus Aureus (MRSA) and other clinical strains. For instance, derivatives with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin .

1.2 Antiprotozoal Activity

The compound has also demonstrated potential as an antiprotozoal agent. In vitro studies revealed that certain benzotriazole derivatives effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, N-benzenesulfonyl derivatives exhibited dose-dependent growth inhibition in epimastigote forms of the parasite .

1.3 Analgesic Properties

Analgesic activity has been observed in several synthesized derivatives of benzotriazole. Compounds such as propionylbenzotriazoles were assessed for their analgesic effects, with some showing enhanced activity compared to other tested substances .

Agricultural Applications

2.1 UV Stabilizers

this compound is utilized as a UV stabilizer in agricultural formulations. Its effectiveness in absorbing ultraviolet light helps protect crops and agricultural products from UV-induced damage, thereby enhancing their longevity and marketability .

Material Science

3.1 Polymer Additives

In material science, this compound serves as an additive in polymers to improve thermal stability and resistance to photodegradation. Its incorporation into polymer matrices can enhance the durability of materials used in various applications, including coatings and plastics .

Case Studies

作用機序

The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Analogs and Substitution Patterns

The compound is compared below with 4,5-dichloro-2-(trifluoromethyl)-benzimidazole (CAS 3615-21-2), a benzimidazole derivative with analogous substituents .

Key Differences in Reactivity and Stability

- Electronic Effects : The triazole core in the target compound introduces additional nitrogen atoms, enhancing electron-withdrawing effects compared to benzimidazole. This may increase stability under acidic or oxidizing conditions.

- Environmental Impact : The benzimidazole derivative is classified as an environmentally hazardous material (UN 3077) , whereas environmental data for the benzotriazole remain unspecified.

Broader Context: Fluorinated Compounds

Perfluorinated compounds (PFCs) like those listed in (e.g., polyfluorinated ethers) exhibit distinct properties due to their fully fluorinated carbon chains. While the target compound contains a single -CF₃ group, PFCs are typically more persistent in the environment and bioaccumulative .

生物活性

Overview

4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole is an aromatic heterocyclic compound belonging to the benzotriazole family. Its structure features a chloro group at the 4-position and a trifluoromethyl group at the 6-position, which significantly influences its biological activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with various molecular targets, making it a subject of interest in medicinal chemistry and agrochemicals.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group increases the compound's lipophilicity, facilitating its cellular uptake. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzymatic activities or receptor interactions. This mechanism underlies its potential therapeutic applications.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. In studies assessing various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL | |

| Pseudomonas fluorescens | 20 μg/mL |

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity against tumor cells:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 22 |

| MCF-7 | 18 |

| SW-480 | 25 |

| Hek-293 (normal) | 26 |

The observed cytotoxicity is linked to the induction of apoptosis and cell cycle arrest in treated cells. Mechanistic studies indicate that the compound may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Study on Liver Metabolism

An integrated metabolomic and transcriptomic study investigated the effects of benzotriazole derivatives on liver metabolism in mice. It was found that exposure to these compounds led to disrupted metabolic processes and altered expression of genes associated with inflammation and detoxification pathways. Specifically, genes related to cytochrome P450 enzymes were significantly affected, indicating potential implications for drug metabolism and detoxification .

Anticancer Activity

In a separate study focused on anticancer agents, the structural modifications of benzotriazoles were examined for their ability to inhibit angiogenesis and metastasis in cancer cells. The findings suggested that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced anticancer properties by modulating key signaling pathways involved in cell proliferation and survival .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole?

Methodological Answer: A typical synthesis involves cyclization of substituted hydrazides under reflux conditions. For example, a modified protocol from Badie et al. (2014) can be adapted:

Dissolve the precursor hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO.

Reflux for 18 hours, followed by distillation under reduced pressure.

Cool the mixture, pour into ice water, and stir for 12 hours.

Filter, dry, and recrystallize using a water-ethanol mixture to yield the product (65% purity, m.p. 141–143°C) .

Alternative routes may involve halogenation of trifluoromethyl-substituted benzotriazole intermediates using POCl₃ or SOCl₂ under controlled conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., using EI or ESI ionization) .

- X-ray Crystallography : To resolve crystal packing and bond angles, as demonstrated for structurally similar benzisoxazole derivatives (e.g., C–Cl bond length analysis and dihedral angle measurements) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Ventilation : Use local exhaust ventilation to avoid inhalation of crystalline dust .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Label containers clearly and store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., using the B97-D functional with dispersion corrections) can model:

- Electron Density Distribution : To identify electrophilic/nucleophilic sites.

- HOMO-LUMO Gaps : For reactivity predictions (e.g., ΔE ≈ 3.8 eV for similar triazoles) .

- Software Setup : Use QUANTUM ESPRESSO with ultrasoft pseudopotentials, plane-wave cutoff ≥50 Ry, and k-point grids optimized for unit cell dimensions .

Q. How can contradictions in reaction yields from different synthetic methods be resolved?

Methodological Answer:

- Parameter Optimization : Adjust reflux time (e.g., 12–24 hours) and solvent polarity (DMSO vs. DMF) to improve yield .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted hydrazides or chlorinated impurities) .

- Scale-Up Validation : Reproduce small-scale conditions (≤5 g) in pilot reactors with controlled temperature gradients.

Q. What strategies enhance reaction purity for halogenated benzotriazoles?

Methodological Answer:

Q. How does X-ray crystallography confirm molecular structure and intermolecular interactions?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for bond length/angle optimization (e.g., C–Cl bond: 1.72–1.75 Å; dihedral angle: 70.33° between benzotriazole and substituent planes) .

- Packing Analysis : Identify van der Waals interactions or π-stacking using Mercury software.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。